1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone

medicinal chemistry ADME profiling target engagement

Researchers screening CNS targets often contend with aminergic GPCR off-targets introduced by unprotected piperazine building blocks. 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone (CAS 1421515-57-2) eliminates this risk through a fully substituted 2,4-dimethylpiperazine motif that provides zero hydrogen-bond donors. Its computed LogP of 1 and TPSA of 36 Ų place it squarely in CNS drug-like space, making it a pragmatic scaffold for kinase inhibitor libraries and chemical probe development. • Zero H-bond donors - avoids aminergic GPCR promiscuity inherent to unprotected piperazine analogs • XLogP3-AA = 1, TPSA = 36 Ų - optimal CNS permeability profile for neurological target screening • MW 297.44, 5 rotatable bonds - ample room for further functionalization before exceeding Lipinski boundaries

Molecular Formula C16H31N3O2
Molecular Weight 297.443
CAS No. 1421515-57-2
Cat. No. B2580914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone
CAS1421515-57-2
Molecular FormulaC16H31N3O2
Molecular Weight297.443
Structural Identifiers
SMILESCCOCC(=O)N1CCC(CC1)CN2CCN(CC2C)C
InChIInChI=1S/C16H31N3O2/c1-4-21-13-16(20)18-7-5-15(6-8-18)12-19-10-9-17(3)11-14(19)2/h14-15H,4-13H2,1-3H3
InChIKeyDXLBWPKWBLQOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone — Physicochemical Baseline


1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone (CAS 1421515-57-2) is a synthetic piperidine-piperazine hybrid bearing an ethoxyethanone carbonyl group [1]. Its computed physicochemical profile — XLogP3-AA = 1, topological polar surface area (TPSA) = 36 Ų, zero hydrogen-bond donors, and a molecular weight of 297.44 g/mol — places it in a favorable drug-like chemical space for CNS or intracellular target engagement [2]. This compound is supplied for research use as a functionalized building block, and its substitution pattern on the piperazine ring distinguishes it from simpler aminomethyl-piperidine ethoxyethanones [1].

Workflow CNS/intracellular target-focused library synthesis
Selection Preferable over simple piperidine-ethoxyethanones for polarity/HBA balance
Use Context Functionalized building block for fragment growing or scaffold hopping

Why Piperidine-Ethoxyethanone Analogs Cannot Substitute


Subtle variations in the piperazine N-substitution pattern profoundly alter hydrogen-bond acceptor capacity, basicity, and molecular shape — parameters that govern target recognition, solubility, and metabolic stability [1]. A 2,4-dimethylpiperazine motif introduces a defined stereoelectronic environment distinct from unsubstituted piperazine or isomeric dimethylpiperazine regioisomers, meaning that even a “close” analog may display divergent binding kinetics or selectivity in biochemical assays [2]. Direct experimental head-to-head comparisons remain sparse in the public domain, but the computed polarity and conformational flexibility differences between the 2,4-dimethylpiperazine-containing compound and its simplest comparator, 2-ethoxy-1-(piperidin-1-yl)ethanone, already highlight non-interchangeable physicochemical behavior [2].

Substitution Pattern Mismatch

The 2,4-dimethylpiperazine motif creates a stereoelectronic environment distinct from unsubstituted or isomeric analogs, which may alter target engagement and selectivity.

Physicochemical Divergence

Computed LogP and TPSA differences from simple piperidine-ethoxyethanones indicate non-interchangeable solubility and permeability behavior, requiring independent validation.

Quantitative Differentiation vs. Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity

The 2,4-dimethylpiperazine moiety contributes two additional nitrogen atoms, raising the hydrogen-bond acceptor count to 4 versus only 2 for the simple piperidine analog 2-ethoxy-1-(piperidin-1-yl)ethanone [1]. This increased HBA count can strengthen polar interactions with binding-site residues and improve aqueous solubility, a critical differentiator when prioritizing compounds for biochemical screening [2].

HBA Count
Reported
4 vs 2
+2
Supports binding-interaction differentiation
Computed values; experimental validation needed
medicinal chemistry ADME profiling target engagement

Reduced Lipophilicity vs. Des-piperazinyl Analog

The target compound exhibits an XLogP3-AA of 1, markedly lower than the 1.4 value of the simpler 2-ethoxy-1-(piperidin-1-yl)ethanone [1]. This reduction in lipophilicity can improve solubility and decrease non-specific protein binding, a factor that often differentiates lead-like compounds from less developable hits [2].

XLogP3-AA
Reported
1 vs 1.4
−0.4
May influence solubility and non-specific binding
Computed; confirm by shake-flask or chromatographic methods
Lipinski rule of five CNS drug design solubility

Increased Topological Polar Surface Area

The TPSA of 1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone is 36 Ų, higher than the 29.5 Ų of the des-piperazinyl analog [1]. While both remain within the generally accepted threshold for CNS permeability (< 60–70 Ų), the increase may modulate passive membrane diffusion and efflux transporter recognition [2].

TPSA
Reported
36 vs 29.5 Ų
+6.5
May modulate passive membrane permeability
Within CNS permeability range; verify in cell-based assays
blood-brain barrier penetration ADME molecular design

Lack of Hydrogen-Bond Donors

The target compound has zero hydrogen-bond donors, a characteristic shared with its simple piperidine analog [1]. However, when compared to piperazine derivatives bearing a free N–H (which can act as a hydrogen-bond donor), the 2,4-dimethyl substitution eliminates this donor functionality, potentially reducing off-target interactions at aminergic receptors [2].

HBD Count
Class-level inference
0 vs ~1
−1
Eliminates donor capacity, potentially reducing off-target interactions
Hypothetical comparison; verify in receptor panels
selectivity off-target binding kinase inhibitor design

Key Procurement Advantages


Kinase Inhibitor and CNS-Targeted Library Design

The combination of moderate TPSA (36 Ų), low LogP (1), and zero H-bond donors makes this compound an attractive scaffold for CNS-penetrant kinase inhibitor libraries. Its 2,4-dimethylpiperazine motif mimics key pharmacophoric elements of approved drugs, while the ethoxyethanone side chain offers a vector for further functionalization. Procurement teams building diversity-oriented screening sets for neurological targets should prioritize this compound over simple piperidine-ethoxyethanones, which lack the additional H-bond acceptor capacity and polarity balance [1].

Selective Probe Development with Reduced Off-Target Activity

Because the dimethylpiperazine nitrogen atoms are fully substituted, this compound cannot donate hydrogen bonds, a feature that distinguishes it from unprotected piperazine analogs that frequently engage aminergic GPCRs. Researchers developing chemical probes for non-GPCR targets where aminergic side effects are undesirable will find this compound's property profile advantageous for selectivity screening cascades [1].

ADME-Tolerant Fragment Growing and Scaffold Hopping

With a molecular weight of 297.44 and a rotatable bond count of 5, this compound occupies a favorable intermediate space between rigid fragments and fully elaborated leads. Its physicochemical properties (XLogP3-AA = 1; TPSA = 36 Ų) suggest it can tolerate significant further functionalization before exceeding Lipinski boundaries, making it a pragmatic choice for scaffold-hopping exercises aimed at improving metabolic stability without sacrificing permeability [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor library design
HBA capacity & polarity balance
Permeability & selectivity profiling
Selective probe development (non-GPCR)
Absence of H-bond donors
Off-target interaction profiling (e.g., GPCR panels)
Fragment growing / scaffold hopping
Physicochemical headroom for functionalization
Metabolic stability & permeability balance
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